molecular formula C11H7NO7 B14196611 (7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid CAS No. 832713-75-4

(7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid

Cat. No.: B14196611
CAS No.: 832713-75-4
M. Wt: 265.18 g/mol
InChI Key: WACPLTPRROLRID-UHFFFAOYSA-N
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Description

(7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound features a benzopyran ring system with a hydroxy group at position 7, a nitro group at position 6, and an acetic acid moiety at position 4. Coumarin derivatives are widely studied for their potential therapeutic applications, including anti-inflammatory, anticoagulant, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable coumarin derivative, such as 7-hydroxycoumarin.

    Nitration: The hydroxycoumarin is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at position 6.

    Acylation: The nitrated product is then subjected to acylation with chloroacetic acid in the presence of a base, such as sodium hydroxide, to introduce the acetic acid moiety at position 4.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetic acid moiety can undergo esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification or amidation, respectively.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Esters or amides of this compound.

Scientific Research Applications

(7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex coumarin derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of DNA gyrase and topoisomerase.

    Medicine: Investigated for its anti-inflammatory, anticoagulant, and anticancer properties.

    Industry: Utilized in the development of fluorescent dyes and as a precursor for various pharmaceuticals.

Mechanism of Action

The mechanism of action of (7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid involves:

    Molecular Targets: The compound targets enzymes such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division.

    Pathways Involved: By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) enzymes.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxycoumarin: Lacks the nitro and acetic acid groups, primarily used for its anticoagulant properties.

    6-Nitrocoumarin: Lacks the hydroxy and acetic acid groups, studied for its potential as a fluorescent dye.

    4-Acetic Acid Coumarin: Lacks the hydroxy and nitro groups, used in the synthesis of various pharmaceuticals.

Uniqueness

(7-Hydroxy-6-nitro-2-oxo-2H-1-benzopyran-4-yl)acetic acid is unique due to the presence of all three functional groups (hydroxy, nitro, and acetic acid), which confer a combination of biological activities, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

832713-75-4

Molecular Formula

C11H7NO7

Molecular Weight

265.18 g/mol

IUPAC Name

2-(7-hydroxy-6-nitro-2-oxochromen-4-yl)acetic acid

InChI

InChI=1S/C11H7NO7/c13-8-4-9-6(3-7(8)12(17)18)5(1-10(14)15)2-11(16)19-9/h2-4,13H,1H2,(H,14,15)

InChI Key

WACPLTPRROLRID-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=CC(=C(C=C2OC1=O)O)[N+](=O)[O-])CC(=O)O

Origin of Product

United States

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